[Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
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Overview
Description
[Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol: is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol can be achieved through “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . This reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions . The reaction proceeds efficiently in aqueous or organic solvents, yielding the desired triazole derivative in high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput . The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules . Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase-II . This makes it a valuable tool in biochemical research for studying enzyme mechanisms and developing new therapeutic agents .
Medicine: In medicine, derivatives of this compound are being explored for their anticancer, antiviral, and antimicrobial properties . The triazole ring is known to enhance the bioavailability and stability of pharmaceutical compounds .
Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and corrosion inhibitors . Its versatility makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of [Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors . The triazole ring can form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to the target sites . This interaction can inhibit enzyme activity or modulate receptor functions, leading to the desired biological effects .
Comparison with Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar chemical properties.
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positioning.
Imidazole: A five-membered ring with two nitrogen atoms, used in similar applications.
Uniqueness: [Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the hydroxyl group and the isopropyl substituents enhances its solubility and reactivity compared to other triazole derivatives .
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
[1,5-di(propan-2-yl)triazol-4-yl]methanol |
InChI |
InChI=1S/C9H17N3O/c1-6(2)9-8(5-13)10-11-12(9)7(3)4/h6-7,13H,5H2,1-4H3 |
InChI Key |
CZHSDGTYVYFIRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1C(C)C)CO |
Origin of Product |
United States |
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